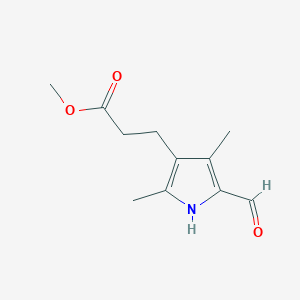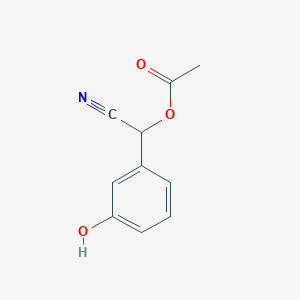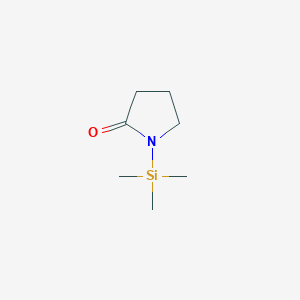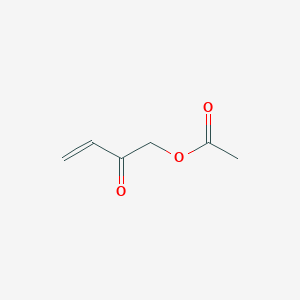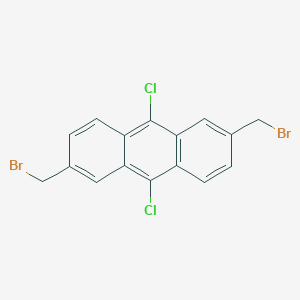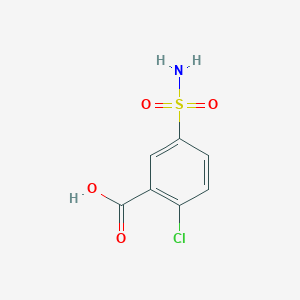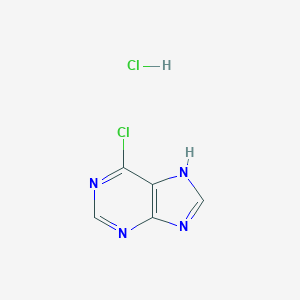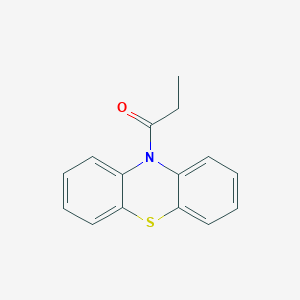
10-Propionylphenothiazine
Overview
Description
10-Propionylphenothiazine (10-PPT) is a synthetic compound with a wide range of applications in the scientific field. 10-PPT is an analogue of the phenothiazine family of compounds and is used in a variety of laboratory experiments, including research on DNA synthesis, enzyme inhibition, and the study of biochemical and physiological effects.
Scientific Research Applications
Cancer Research : N-Heterocyclic derivatives of phenothiazine, such as 10-Propionylphenothiazine, have shown promise as potent inhibitors of tubulin polymerization, affecting cancer cell growth and cell cycle arrest (Prinz et al., 2017).
Anticonvulsant Activity : 10-(substituted phenylhydrazonoacetyl)phenothiazines have potential anticonvulsant activity and inhibit pyruvic acid oxidation in rat brain homogenates (Singh et al., 1978).
Cardiovascular Applications : 10-homolupinanoyl-2-R-phenothiazines exhibit strong antiarrhythmic, calcium antagonism, and antiinflammatory properties, suggesting therapeutic applications in heart failure and thrombosis (Sparatore & Sparatore, 1994).
Phospholipid Membrane Affinity : The molecular structure of 10-acylaminopropionyl derivatives of phenothiazines influences their affinity to phospholipid membranes, impacting their antiarrhythmic activity (Dobretsov et al., 1979).
Oral Cancer Therapy : A phenothiazine antipsychotic (A4) demonstrates potential in oral cancer therapy by targeting cancer cell growth and inducing apoptosis in oral cancer cells (Wu et al., 2016).
Leukemia Treatment : Phenothiazines show cytotoxicity and antiproliferative effects in cultured leukemic cells without affecting normal lymphocyte viability (Zhelev et al., 2004).
Solar Energy : Phenothiazine dyes with novel geometries are promising for dye-sensitized solar cells, particularly the 3,8 geometry under 1 sun AM 1.5G illumination (Buene et al., 2019).
Antioxidant Activity : Acetyl- and propionyl-phenothiazines synthesized from various alkaloids show pronounced antioxidant activity (Kulakov, 2010).
Cardiac Applications : Some phenothiazine derivatives, including 10-Propylphenothiazine, show significant inhibition of cardio-acceleration in dogs (Singh, 1975).
Alzheimer's and Creutzfeldt-Jakob Diseases : Diaza-, triaza-, and tetraazaphenothiazines have shown potential applications in treating Alzheimer's and Creutzfeldt-Jakob diseases due to their anticancer, antiplasmid, and antibacterial activities (Pluta et al., 2009).
Antimicrobial Activity : Novel phenothiazine derivatives exhibit high antimicrobial activity, supported by molecular modeling (Fadda et al., 2015).
Photocatalysis : Phenothiazines are effective metal-free photocatalysts for carbon-halogen bond reduction at room temperature (Discekici et al., 2015).
Psychiatric Treatment : Chlorpromazine, a phenothiazine derivative, is used in treating various psychiatric conditions, including manic-depressive psychoses and certain schizophrenias (Bower, 1954).
Novel Antipsychotic Agents : Some novel Azo dye/Schiff base/Chalcone derivatives of phenothiazines show excellent anti-psychotic activity (Gopi et al., 2017).
Mechanism of Action
Target of Action
10-Propionylphenothiazine primarily targets Histamine H1 receptor , Muscarinic acetylcholine receptor , Alpha-1A adrenergic receptor , Dopamine D2 receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of mood and cognition.
Mode of Action
This compound acts as an antagonist of the aforementioned receptors . By binding to these receptors, it inhibits their normal function, leading to a variety of physiological changes. For instance, its antihistamine effect is primarily responsible for its sedative properties .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to inhibit enzymes in various intracellular biochemical pathways, including those activated by calmodulin . This inhibition can lead to a decrease in cell proliferation and inhibition of the P-glycoprotein transport function .
Pharmacokinetics
It is soluble in acetone, chloroform, dmso, and ethyl acetate , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of targets. Its antagonistic action on various receptors can lead to changes in neurotransmission, immune response, and other physiological processes . It has been suggested as a potential cholinesterase inhibitor , which could have implications for the treatment of conditions like Alzheimer’s disease.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it may be more effective in certain physiological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 10-Propionylphenothiazine are not fully understood. It is known that phenothiazines, the parent compound, interact with various enzymes and proteins. For instance, they have been found to inhibit calmodulin, a protein that plays a key role in cellular processes
Cellular Effects
Phenothiazines have been shown to have pleiotropic effects on bacterial cells, including reducing cellular metabolic, transcriptional, and translational activities
Molecular Mechanism
Phenothiazines, the parent compound, are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is plausible that this compound may exert its effects through similar mechanisms.
Metabolic Pathways
Phenothiazines, the parent compound, are known to be involved in various metabolic pathways
properties
IUPAC Name |
1-phenothiazin-10-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDUBBOHHQXHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216416 | |
| Record name | 10-Propionylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6622-75-9 | |
| Record name | 1-(10H-Phenothiazin-10-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Propionylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Propionylphenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-propionylphenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




